molecular formula C13H14N2O B15096324 2-[2-Pyridyl]methylene-3-quinuclidinone

2-[2-Pyridyl]methylene-3-quinuclidinone

Cat. No.: B15096324
M. Wt: 214.26 g/mol
InChI Key: ZSFXRRSLLOTWGJ-FMIVXFBMSA-N
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Description

2-[2-Pyridyl]methylene-3-quinuclidinone is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structure, which combines a pyridine ring with a quinuclidinone moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Pyridyl]methylene-3-quinuclidinone typically involves the condensation of 2-pyridinecarboxaldehyde with 3-quinuclidinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Michael Addition with Organometallic Reagents

The α,β-unsaturated ketone undergoes conjugate addition with Grignard reagents under copper(I) catalysis. For example, analogous reactions with phenylmagnesium bromide in 2-methyltetrahydrofuran (2-MeTHF) at 0–2°C in the presence of 5 mol% CuCl yield 80% of the corresponding 2-benzhydryl product . Key parameters include:

Reaction Component Conditions
Solvent2-MeTHF (11 volumes)
CatalystCuCl (5 mol% relative to Grignard reagent)
Temperature0–2°C
WorkupNH₄Cl quench, NH₄OH/H₂O washes, crystallization from ethanol

This suggests that 2-[2-pyridyl]methylene-3-quinuclidinone could similarly react with organometallic reagents to form substituted quinuclidinones, though steric effects from the pyridyl group may modulate reactivity .

Amine Adduct Formation

The methylene group reacts quantitatively with primary/secondary amines (e.g., dimethylamine, morpholine) to form thermally labile adducts. Heating these adducts at elevated temperatures releases the parent amine, enabling purification of amine mixtures . For example:

  • Reaction with dimethylamine :

    • Conditions: Reflux in ethanol/water (93% yield).

    • Product: 2-methylene-3-quinuclidinone-dimethylamine adduct.

    • Thermal decomposition: >100°C releases dimethylamine .

This reactivity is critical for applications in amine sequestration and controlled release.

Acid-Catalyzed Functionalization

The compound forms stable acid addition salts with mineral/organic acids (e.g., HCl, H₂SO₄, methanesulfonic acid) . These salts enhance solubility and stability for further derivatization.

Acid Salt Stability Application
Hydrochloric acidHighCrystallization, pharmaceutical formulations
Methanesulfonic acidModerateCatalysis in alkylation reactions

Sulfonation and Alkylation

The ketone and pyridyl nitrogen serve as sites for electrophilic substitution. Patent WO2020058458A1 describes sulfonation of analogous quinuclidinones with sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane with triethylamine, yielding sulfonated derivatives for anticancer applications . Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/CH₃CN) forms ethers or amines .

Catalytic Hydrogenation

While not explicitly documented for this compound, hydrogenation of the α,β-unsaturated ketone in analogous structures (e.g., 2-methylene-3-quinuclidinone) over Pd/C in methanol at 50 psi H₂ yields saturated 2-methyl-3-quinuclidinone . This pathway is likely applicable to the pyridyl derivative.

Heterocyclic Ring Modifications

The pyridyl group participates in metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis could functionalize the pyridine ring, though specific examples are not reported in the provided sources .

Comparative Reactivity Table

Reaction Type Substrate Conditions Yield Reference
Michael AdditionPhenylmagnesium bromideCuCl, 2-MeTHF, 0°C80%
Amine Adduct FormationDimethylamineReflux in ethanol/water93%
SulfonationMethanesulfonyl chlorideEt₃N, CH₂Cl₂, 0°C → rt75%*
HydrogenationH₂/Pd/CMeOH, 50 psi, 25°C85%*

*Predicted based on analogous reactions.

Mechanistic Insights

  • Michael Addition : Copper(I) salts facilitate in situ formation of organocuprates, which attack the β-carbon of the α,β-unsaturated ketone .

  • Amine Adduct Stability : The adducts decompose via retro-Michael elimination upon heating, driven by the thermodynamic stability of the conjugated ketone .

Scientific Research Applications

2-[2-Pyridyl]methylene-3-quinuclidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Pyridyl]methylene-3-quinuclidinone involves its interaction with specific molecular targets. One of the primary targets is the p53 protein, a crucial tumor suppressor involved in regulating the cell cycle and apoptosis. The compound binds covalently to cysteine residues in the p53 protein, thereby stabilizing its structure and restoring its function in mutant forms. This interaction leads to the activation of p53 target genes, which can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methylene-3-quinuclidinone: Shares a similar quinuclidinone structure but lacks the pyridine ring.

    2-[3-Pyridyl]methylene-3-quinuclidinone: Similar structure with the pyridine ring positioned differently.

Uniqueness

2-[2-Pyridyl]methylene-3-quinuclidinone is unique due to the specific positioning of the pyridine ring, which enhances its binding affinity to certain molecular targets, such as the p53 protein. This unique structure also contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(2E)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9+

InChI Key

ZSFXRRSLLOTWGJ-FMIVXFBMSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=N3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=N3

Origin of Product

United States

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